5,7,2'-Trihydroxy-6-methoxyisoflavone
CAS No.: 132915-50-5
Cat. No.: VC1816474
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132915-50-5 |
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Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(2-hydroxyphenyl)-6-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)9(7-22-12)8-4-2-3-5-10(8)17/h2-7,17-18,20H,1H3 |
Standard InChI Key | SRXIDIOVDWRHPY-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O |
Canonical SMILES | COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O |
Introduction
Chemical Properties and Structure
5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) is an isoflavone characterized by a specific substitution pattern on its basic flavonoid skeleton. It possesses hydroxy groups at positions 5, 7, and 2', along with a methoxy group at position 6. The chemical formula of Irilin B is C16H12O6, with a molecular weight of 300.26 g/mol . The compound has been structurally characterized using nuclear magnetic resonance spectroscopy and chromatographic techniques .
Structurally, Irilin B differs from other related isoflavones such as Tectorigenin (4',5,7-Trihydroxy-6-methoxyisoflavone), primarily in the position of one hydroxy group (2' versus 4'), which significantly impacts its biological activities and interactions with cellular targets .
Table 1: Chemical Properties of 5,7,2'-Trihydroxy-6-methoxyisoflavone
Property | Value |
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Common Name | Irilin B |
Chemical Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(2-hydroxyphenyl)-6-methoxychromen-4-one |
CAS Number | 132915-50-5 |
InChI | InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)9(7-22-12)8-4-2-3-5-10(8)17/h2-7,17-18,20H,1H3 |
InChIKey | SRXIDIOVDWRHPY-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O |
Natural Sources
5,7,2'-Trihydroxy-6-methoxyisoflavone has been isolated from various plant species, predominantly from the Iris genus. Its presence in these plants suggests important roles in plant defense mechanisms and ecological interactions.
Table 2: Natural Sources of 5,7,2'-Trihydroxy-6-methoxyisoflavone
Plant Species | Plant Part | Reference |
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Iris songarica | Rhizome and roots | |
Iris bungei | Not specified | |
Iris pseudacorus | Not specified | |
Rubia yunnanensis | Roots | |
Scutellaria baicalensis | Not specified |
Traditional medicinal systems have utilized many of these plant sources for various therapeutic purposes, which may be attributed, in part, to the presence of bioactive compounds like Irilin B. For instance, extracts from Iris pseudacorus have been shown to possess antimicrobial activity against gram-negative and gram-positive pathogenic bacteria .
Biological Activities
Antioxidant Activity
5,7,2'-Trihydroxy-6-methoxyisoflavone exhibits significant antioxidant properties, which have been demonstrated in various experimental models. In a study involving HL-60 cells, Irilin B showed substantial antioxidant activity with an IC50 value of 11 μg/mL . This potent antioxidant capacity can be attributed to its chemical structure, particularly the presence of multiple hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.
The antioxidant mechanisms of Irilin B may involve direct scavenging of reactive oxygen species (ROS), chelation of transition metal ions, inhibition of pro-oxidant enzymes, and enhancement of cellular antioxidant defense systems. These properties make it particularly valuable in conditions characterized by oxidative stress .
Anti-inflammatory Properties
Recent studies have revealed the anti-inflammatory potential of Irilin B. The compound has been shown to effectively alleviate inflammation by modulating various inflammatory pathways. In particular, it can suppress the activation of microglial cells, which are key mediators of neuroinflammation .
In investigations of the ethyl acetate extract of Salicornia europaea L. and its bioactive components, Irilin B was identified as a key compound responsible for anti-inflammatory effects . The compound effectively inhibited the production of pro-inflammatory cytokines and mitigated the activation of inflammatory signaling pathways, which are critical in the progression of various inflammatory conditions .
Neuroprotective Effects
One of the most promising aspects of Irilin B is its neuroprotective potential. Research has demonstrated that this compound can protect neuronal cells from various insults, including oxidative stress and inflammatory damage . The neuroprotective effects of Irilin B may be particularly relevant in the context of neurodegenerative disorders such as Parkinson's disease.
A significant study by Kim et al. (2019) investigated the effects of Irilin B in both LPS-stimulated BV-2 microglial cells and MPTP-intoxicated PD-like mouse models . The results indicated that Irilin B effectively alleviates the deleterious effects of microglia-mediated neuroinflammation and promotes antioxidative effects, suggesting its potential as a therapeutic candidate against neuroinflammatory and oxidative stress-mediated Parkinson's disease-like neurodegenerative complications .
Moreover, Irilin B has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular protection against oxidative stress by orchestrating the recruitment of inflammatory cells and regulating gene expression through the antioxidant response element (ARE) . This mechanism contributes significantly to its neuroprotective properties.
Other Biological Activities
In addition to its antioxidant, anti-inflammatory, and neuroprotective properties, Irilin B has demonstrated other biological activities:
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Estrogenic Activity: Irilin B has shown estrogenic response with an EC50 value of 159.7 μg/mL in yeast cells expressing human estrogen receptor (ER-alpha) .
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Anticancer Potential: Research has indicated that Irilin B, along with other polyphenols, can inhibit spontaneous colony formation, suggesting potential anticancer properties .
Table 3: Biological Activities of 5,7,2'-Trihydroxy-6-methoxyisoflavone
Pharmacological Insights
The pharmacological potential of 5,7,2'-Trihydroxy-6-methoxyisoflavone has been increasingly recognized, particularly in the context of neurological disorders. Studies have demonstrated that Irilin B can cross the blood-brain barrier and exert direct effects on neural tissues .
In models of lipopolysaccharide (LPS)-induced inflammation, Irilin B has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in the inflammatory cascade . Furthermore, Irilin B can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
The mechanism underlying these effects involves the modulation of various signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . By targeting these pathways, Irilin B can effectively attenuate the inflammatory response and protect neural tissues from damage.
Research Applications and Future Perspectives
The diverse biological activities of 5,7,2'-Trihydroxy-6-methoxyisoflavone make it a compound of significant interest for various research applications:
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Neurodegenerative Disease Research: Given its neuroprotective and anti-inflammatory properties, Irilin B is being investigated as a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .
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Oxidative Stress-Related Conditions: The potent antioxidant capacity of Irilin B makes it relevant for research into conditions characterized by oxidative stress, including aging, cardiovascular diseases, and diabetes .
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Women's Health: The estrogenic properties of Irilin B suggest potential applications in women's health, particularly for conditions associated with estrogen deficiency .
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Cancer Research: The ability of Irilin B to inhibit colony formation indicates its potential in cancer research, particularly for investigating mechanisms of cancer cell proliferation and potential therapeutic strategies .
Recent advances in separation and characterization techniques have facilitated more detailed studies of Irilin B and its biological activities. Future research could focus on:
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Structure-Activity Relationship Studies: Further research could elucidate the relationship between the structural features of Irilin B and its biological activities, potentially leading to the development of more potent synthetic derivatives.
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Molecular Mechanism Elucidation: More detailed investigations into the molecular mechanisms underlying the biological activities of Irilin B would enhance our understanding of its therapeutic potential.
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Clinical Investigations: Preclinical and clinical studies could evaluate the safety, efficacy, and pharmacokinetics of Irilin B for various therapeutic applications.
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Drug Delivery Systems: Research into novel drug delivery systems could enhance the bioavailability and targeted delivery of Irilin B to specific tissues or organs.
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